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molecular formula C10H11N3O B1593408 2-Amino-5-cyano-N,3-dimethylbenzamide CAS No. 890707-29-6

2-Amino-5-cyano-N,3-dimethylbenzamide

Cat. No. B1593408
M. Wt: 189.21 g/mol
InChI Key: UOCPQZOXOQZEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09332756B2

Procedure details

To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.6 kg) and 2-amino-5-cyano-N,3-dimethylbenzamide (14.1 kg) in acetonitrile (114 kg) was added 3-picoline (22.2 kg). The mixture was cooled to −10 to −14° C., and then methanesulfonyl chloride (10.6 kg) was slowly added so that the temperature did not exceed 5° C. After reaction completion as ascertained by HPLC and NMR analyses, the mixture was worked up by successively adding water (72.6 kg) and concentrated hydrochloric acid (7.94 kg) at such a rate that the temperature did not exceed 5° C. After being maintained at a temperature not exceeding 5° C. for about 30 minutes, the reaction mixture was filtered to collect the solid product, which was successively washed with acetonitrile-water (2:1, 2×12.3 kg) and acetonitrile (2×10.4 kg). The solid was then dried at about 50° C. under reduced pressure and a flow of nitrogen gas to give the title product as a white crystalline solid, which was directly used in the present formulation Examples and Comparative Examples. With a moderate rate of heating (heating to about 150° C. over 5 minutes and then decreasing rate of heating from about 4-5° C./minute to about 3° C./minute to reach 210° C. over about 15 minutes more) to facilitate volatilization of loosely entrained solvents from the solid product, melting occurred in the range between 204 and 210° C.
Quantity
20.6 kg
Type
reactant
Reaction Step One
Quantity
14.1 kg
Type
reactant
Reaction Step One
Quantity
114 kg
Type
solvent
Reaction Step One
Quantity
22.2 kg
Type
reactant
Reaction Step Two
Quantity
10.6 kg
Type
reactant
Reaction Step Three
Quantity
7.94 kg
Type
reactant
Reaction Step Four
Name
Quantity
72.6 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[N:4]([C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=2)[N:3]=1.[NH2:17][C:18]1[C:27]([CH3:28])=[CH:26][C:25]([C:29]#[N:30])=[CH:24][C:19]=1[C:20]([NH:22][CH3:23])=[O:21].N1C=CC=C(C)C=1.CS(Cl)(=O)=O.Cl>C(#N)C.O>[Br:1][C:2]1[CH:6]=[C:5]([C:7]([NH:17][C:18]2[C:19]([C:20]([NH:22][CH3:23])=[O:21])=[CH:24][C:25]([C:29]#[N:30])=[CH:26][C:27]=2[CH3:28])=[O:9])[N:4]([C:10]2[C:15]([Cl:16])=[CH:14][CH:13]=[CH:12][N:11]=2)[N:3]=1

Inputs

Step One
Name
Quantity
20.6 kg
Type
reactant
Smiles
BrC1=NN(C(=C1)C(=O)O)C1=NC=CC=C1Cl
Name
Quantity
14.1 kg
Type
reactant
Smiles
NC1=C(C(=O)NC)C=C(C=C1C)C#N
Name
Quantity
114 kg
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
22.2 kg
Type
reactant
Smiles
N1=CC(=CC=C1)C
Step Three
Name
Quantity
10.6 kg
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
7.94 kg
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
72.6 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-12 (± 2) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
CUSTOM
Type
CUSTOM
Details
After reaction completion
CUSTOM
Type
CUSTOM
Details
did not exceed 5° C
TEMPERATURE
Type
TEMPERATURE
Details
After being maintained at a temperature not
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to collect the solid product, which
WASH
Type
WASH
Details
was successively washed with acetonitrile-water (2:1, 2×12.3 kg) and acetonitrile (2×10.4 kg)
CUSTOM
Type
CUSTOM
Details
The solid was then dried at about 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=NN(C(=C1)C(=O)NC1=C(C=C(C=C1C(=O)NC)C#N)C)C1=NC=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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